2-(3-Chloro-4-fluorophenyl)piperidine
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Overview
Description
2-(3-Chloro-4-fluorophenyl)piperidine is an organic compound with the molecular formula C11H13ClFN It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both chlorine and fluorine substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-fluorophenyl)piperidine typically involves the reaction of 3-chloro-4-fluoroaniline with piperidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-nitrogen bond between the aryl halide and the piperidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-fluorophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted phenylpiperidines.
Scientific Research Applications
2-(3-Chloro-4-fluorophenyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-fluorophenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Fluorophenyl)piperidine
- 2-(3-Chlorophenyl)piperidine
- 2-(4-Fluorophenyl)piperidine
Uniqueness
2-(3-Chloro-4-fluorophenyl)piperidine is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity, biological activity, and overall chemical properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H13ClFN |
---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
2-(3-chloro-4-fluorophenyl)piperidine |
InChI |
InChI=1S/C11H13ClFN/c12-9-7-8(4-5-10(9)13)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2 |
InChI Key |
SOFGALCEKRLRAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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